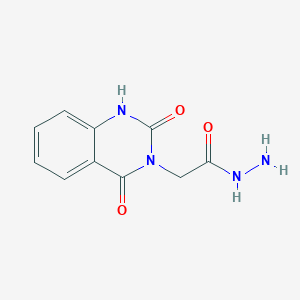

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

説明

The compound “2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide” is a molecule that contains a total of 28 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 imide (-thio) . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

A novel I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides by reaction of isatins with o-amino N-aryl/alkyl benzamides was described . This was the first application of o-amino N-aryl/alkyl benzamides participating in oxidative rearrangement with isatins for synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) and the InChI key is BBIUTKWWDHKWBT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is 234.21 g/mol . The compound should be stored at a temperature between 28 C .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of imidazopyridines and thiazoles, which are important heterocyclic scaffolds in many drugs . The process involves C–H functionalization, which is a key step in constructing complex molecules from simpler ones. This method offers advantages such as simple starting materials, a wide range of functional group tolerance, and high potential for drug activity.

Antibacterial Agents

Derivatives of this compound have been studied for their potential as antibacterial agents via DNA gyrase inhibition . This is particularly significant in the search for new therapeutic agents to treat diseases caused by bacterial pathogens, especially in the face of increasing drug resistance.

Antimalarial Drug Candidates

The compound has been used to synthesize novel hybrid molecules that show promise as inhibitors against malaria . These studies include in silico molecular docking to analyze interactions with the target enzyme of Plasmodium falciparum, which is the parasite responsible for malaria.

作用機序

Target of Action

The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and carbonic anhydrase II is an enzyme involved in maintaining acid-base balance in the body .

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA neurotransmitter, leading to increased inhibition of neuronal activity. It also inhibits carbonic anhydrase II, which can lead to changes in pH and ion transport in the body .

Biochemical Pathways

Its modulation of the gabaa receptor and inhibition of carbonic anhydrase ii suggest it may impact neurotransmission and acid-base balance in the body .

Pharmacokinetics

Its in vivo evaluation was performed using intraperitoneal administration , suggesting it may have good bioavailability through this route.

Result of Action

The compound has been evaluated for its anticonvulsant activity . In a pentylenetetrazole (PTZ)-induced seizure model in mice, it showed promising results, with phenobarbital and diazepam as reference anticonvulsant agents . This suggests that the compound’s action on the GABAA receptor and carbonic anhydrase II may result in anticonvulsant effects.

特性

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIUTKWWDHKWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

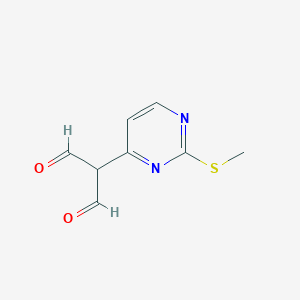

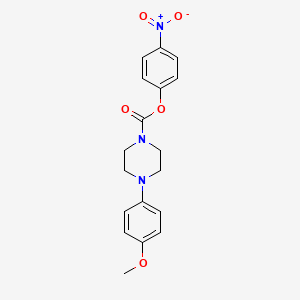

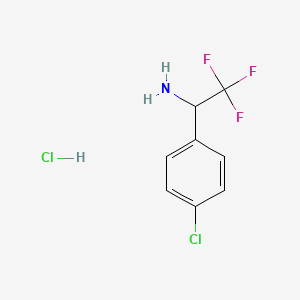

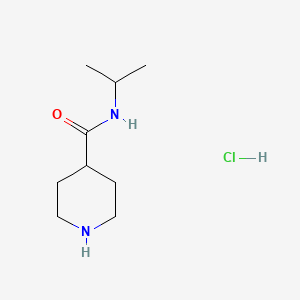

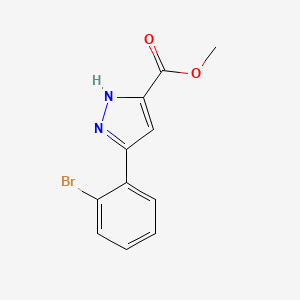

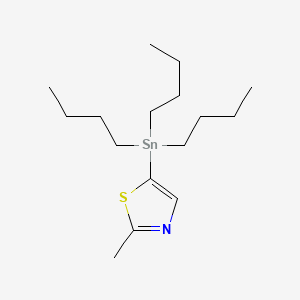

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)

![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)